![molecular formula C13H23N3O5 B14640090 Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate CAS No. 55085-72-8](/img/structure/B14640090.png)
Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate: is a complex organic compound that belongs to the class of fatty acid methyl esters These compounds are characterized by the esterification of a fatty acid with a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate typically involves the esterification of nonanoic acid with methanol in the presence of an acid catalyst. The carbamoylhydrazinylidene group is introduced through a subsequent reaction involving hydrazine derivatives and appropriate acylating agents under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process generally includes steps such as esterification, purification, and final product isolation. The use of advanced techniques like high-performance liquid chromatography (HPLC) ensures the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the nonanoate chain, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoylhydrazinylidene group, potentially converting it into different functional groups.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate is used as a building block for the synthesis of more complex molecules
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Its ability to interact with biological molecules makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: In medicine, research is focused on its potential therapeutic applications. The compound’s structure suggests it could be used in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: Industrially, the compound can be used in the production of specialty chemicals, including surfactants and lubricants. Its unique properties make it suitable for applications requiring specific chemical functionalities.
Mecanismo De Acción
The mechanism of action of Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate involves its interaction with molecular targets such as enzymes and receptors. The carbamoylhydrazinylidene group can form hydrogen bonds and other interactions with active sites, potentially inhibiting enzyme activity or modulating receptor function. The nonanoate chain may also contribute to the compound’s overall binding affinity and specificity.
Comparación Con Compuestos Similares
Methyl nonanoate: A simpler ester with a nonanoate backbone but lacking the carbamoylhydrazinylidene group.
Methyl 8-{[alpha-L-fucosyl-(1->2)-beta-D-galactosyl-(1->3)-N-acetyl-beta-D-glucosaminyl]oxy}nonanoate: A more complex ester with additional sugar moieties.
Uniqueness: Methyl 9-{[(2-carbamoylhydrazinylidene)acetyl]oxy}nonanoate is unique due to the presence of the carbamoylhydrazinylidene group, which imparts distinct chemical and biological properties. This group allows for specific interactions with biological targets, making the compound valuable in research and potential therapeutic applications.
Propiedades
Número CAS |
55085-72-8 |
|---|---|
Fórmula molecular |
C13H23N3O5 |
Peso molecular |
301.34 g/mol |
Nombre IUPAC |
methyl 9-[2-(carbamoylhydrazinylidene)acetyl]oxynonanoate |
InChI |
InChI=1S/C13H23N3O5/c1-20-11(17)8-6-4-2-3-5-7-9-21-12(18)10-15-16-13(14)19/h10H,2-9H2,1H3,(H3,14,16,19) |
Clave InChI |
HBFRISMJLMSHPC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CCCCCCCCOC(=O)C=NNC(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Nitro-4-[(pyrazin-2-yl)sulfanyl]aniline](/img/structure/B14640010.png)
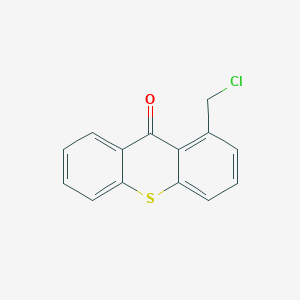
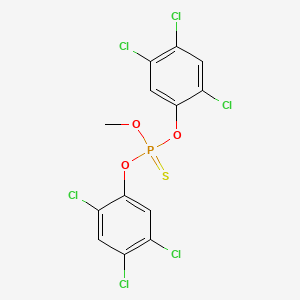
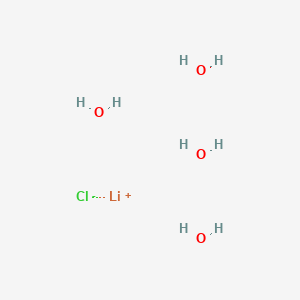
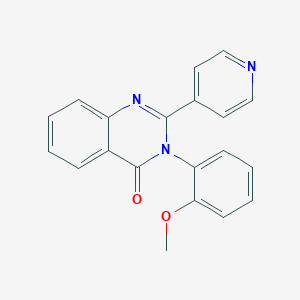
![Ethane-1,2-diol;2-ethyl-2-(hydroxymethyl)propane-1,3-diol;hexanedioic acid;1-isocyanato-4-[(4-isocyanato-3-methylphenyl)methyl]-2-methylbenzene](/img/structure/B14640039.png)
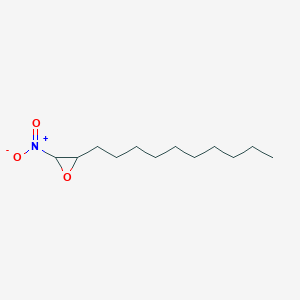

![Benzene, [(iodomethyl)thio]-](/img/structure/B14640057.png)
sulfanylidene-lambda~5~-phosphane](/img/structure/B14640061.png)
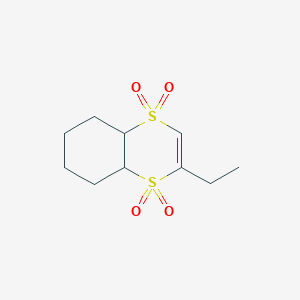
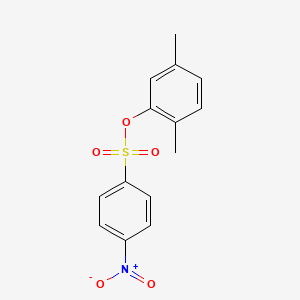
methanone](/img/structure/B14640087.png)
